N3,N3-Dimethylpyridine-3,5-diamine

Description

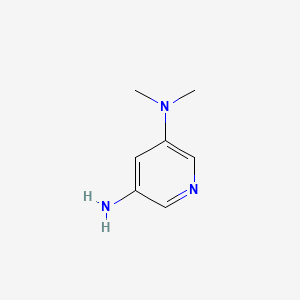

N3,N3-Dimethylpyridine-3,5-diamine is a tertiary amine derivative of pyridine with dimethylamino groups at positions 3 and 5 of the aromatic ring. Its molecular formula is C₇H₁₁N₃, and it is characterized by a pyridine core substituted with two N,N-dimethylamine groups. This compound is commercially available as a synthetic intermediate, highlighting its utility in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

5-N,5-N-dimethylpyridine-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-10(2)7-3-6(8)4-9-5-7/h3-5H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAEKXZSUBYTKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CN=CC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127983-73-7 | |

| Record name | N3,N3-dimethylpyridine-3,5-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,N3-Dimethylpyridine-3,5-diamine typically involves the methylation of pyridine-3,5-diamine. One common method is the reaction of pyridine-3,5-diamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N3,N3-Dimethylpyridine-3,5-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another substituent.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of partially or fully reduced amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N3,N3-Dimethylpyridine-3,5-diamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N3,N3-Dimethylpyridine-3,5-diamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of N3,N3-Dimethylpyridine-3,5-diamine, a comparison with structurally related pyridine derivatives is provided below. Key differences in molecular structure, physicochemical properties, and applications are analyzed.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Observations

Structural Influence on Reactivity :

- The tertiary amine groups in this compound reduce its nucleophilicity compared to primary amines like Pyridine-3,5-diamine, making it less reactive in condensation reactions (e.g., Schiff base formation) .

- Bulky substituents, as seen in N3,N5-Bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide, introduce steric hindrance, altering binding affinity in biological systems .

Spectroscopic Signatures: NMR: Dimethylamino groups in this compound exhibit distinct singlet peaks near δ 3.26 ppm for N-CH₃, contrasting with δ 2.34 ppm for methyl groups in 3,5-Dimethylpyridine . IR: Absence of N-H stretches (~3320 cm⁻¹) in the tertiary amine differentiates it from primary amines like Pyridine-3,5-diamine .

Biological and Synthetic Applications :

- This compound serves as a building block for drug candidates, leveraging its stability and solubility .

- Pyridine-3,5-diamine derivatives are pivotal in synthesizing bioactive heterocycles, such as Schiff bases with antimicrobial properties .

Thermodynamic and Solubility Profiles :

- The lipophilic nature of 3,5-Dimethylpyridine contrasts with the polar tertiary amine groups in this compound, which enhance water solubility .

Biological Activity

N3,N3-Dimethylpyridine-3,5-diamine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (CAS No. 127983-73-7) features a pyridine ring substituted with two dimethylamino groups at the 3 and 5 positions. Its molecular formula is , with a molecular weight of 137.18 g/mol. The compound's structure is critical for its biological activity, influencing its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound can bind to active sites on enzymes, inhibiting their activity. This modulation can affect various biochemical pathways essential for cellular function.

- Receptor Modulation : It may also act as a receptor modulator, influencing signaling pathways that are crucial in disease processes.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial effects against various pathogens, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : Preliminary findings suggest that it may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10–50 µg/mL.

-

Cancer Cell Line Studies :

- In vitro studies on various cancer cell lines indicated that this compound reduced cell viability significantly at concentrations above 20 µM. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Significant | Enzyme inhibition, receptor modulation |

| Pyridine-2,6-diamine | Low | Moderate | Unknown |

| N,N-Dimethylpyridine-4-amines | High | Low | Enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.